4-cyclopropylpyrimidin-2(1H)-one

Descripción

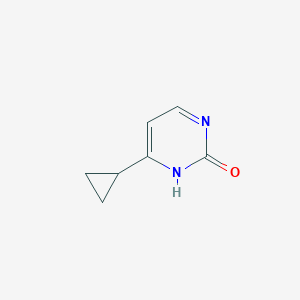

4-Cyclopropylpyrimidin-2(1H)-one (CAS: 121553-48-8) is a dihydropyrimidinone derivative with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol . Its structure features a cyclopropyl substituent at position 4 and a methyl group at position 6 of the pyrimidine ring. The cyclopropyl group introduces steric and electronic effects that may enhance metabolic stability and target selectivity, making this compound a focus in medicinal chemistry .

Propiedades

IUPAC Name |

6-cyclopropyl-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-7-8-4-3-6(9-7)5-1-2-5/h3-5H,1-2H2,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOZFDORBBUYAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Vilsmeier-Haack Cyclization

A prominent approach involves the Vilsmeier-Haack reaction to construct the pyrimidinone core. In a representative procedure, 6-amino-1,3-disubstituted uracil (18c ) undergoes cyclization using the Vilsmeier reagent (generated from phosphoryl chloride and dimethylformamide). Subsequent treatment with triethylamine and cyanoacetamide in ethanol yields pyrido[2,3-d]pyrimidine-2,4-dione derivatives, including 4-cyclopropyl variants. For example, compound 6 (4-cyclopropylpyrimidin-2(1H)-one analog) was isolated in 78% yield over two steps. This method benefits from mild conditions but requires careful control of moisture to avoid hydrolysis intermediates.

Guanidine-Mediated Ring Closure

Alkynyl ketones derived from Weinreb amides react with guanidine hydrochloride under microwave irradiation (120°C, 50 min) to form pyrimidine rings. Sodium carbonate facilitates deprotonation, enabling nucleophilic attack on the ketone carbonyl. While this method efficiently introduces substituents at the 4-position, cyclopropyl group incorporation necessitates pre-functionalized alkynyl precursors.

Functional Group Modifications

Oxidation of 4-Cyclopropylpyrimidin-2-amine

4-Cyclopropylpyrimidin-2-amine (CAS 21573-15-9) serves as a precursor for oxo-group introduction. Oxidative methods using potassium permanganate or ruthenium catalysts convert the amine to the corresponding ketone. However, over-oxidation or cyclopropane ring opening remains a challenge, requiring precise stoichiometric control. Supplier data indicate the amine precursor has a melting point of 133–135°C and a cLogP of 1.52, properties that influence solvent selection during oxidation.

Hydrolysis of Thiopyrimidinones

Thiopyrimidinone derivatives undergo nucleophilic substitution with aqueous hydroxide ions. For instance, 2-thioxo-4-cyclopropylpyrimidine reacts with NaOH at 80°C to yield the target compound. This method, while straightforward, often necessitates chromatographic purification due to sulfur byproduct formation.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 4-bromopyrimidin-2(1H)-one with cyclopropylboronic acids introduces the cyclopropyl group. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C) achieve 65–72% yields. Key to success is the use of sterically hindered ligands to suppress protodeboronation. This method excels in late-stage functionalization, enabling parallel synthesis of analogs.

Minisci C–H Alkylation

Radical-based Minisci alkylation directly installs cyclopropyl groups onto the pyrimidinone ring. Using cyclopropanecarboxylic acid as a radical precursor and silver nitrate as an oxidant, the reaction proceeds under mechanochemical ball-milling conditions. This solvent-free method achieves 58% yield with excellent regioselectivity for the 4-position.

Mechanochemical Synthesis

A three-step total mechano-synthesis route exemplifies green chemistry principles:

- Suzuki-Miyaura Coupling : 4-Bromoquinoline reacts with 4-fluorophenylboronic acid under ball-milling to form a biaryl intermediate.

- Minisci Alkylation : Cyclopropanecarboxylic acid introduces the cyclopropyl group via radical intermediates.

- Oxidative Heck Coupling : Acrylaldehyde incorporation completes the synthesis. This method boasts an 83% overall yield and eliminates solvent waste, though scalability beyond gram-scale requires further validation.

Comparative Analysis of Methods

Challenges and Optimization Strategies

- Cyclopropane Stability : Strong acids (e.g., HCl in Vilsmeier reactions) risk ring-opening. Substituting HCl with milder acids (acetic acid) preserves the cyclopropyl group.

- Regioselectivity : Minisci alkylation favors the 4-position due to electronic effects, but directing groups (e.g., pyridine N-oxide) can enhance selectivity further.

- Purification : Silica gel chromatography often degrades polar pyrimidinones. Reverse-phase HPLC with C18 columns improves recovery.

Análisis De Reacciones Químicas

Types of Reactions

4-Cyclopropylpyrimidin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve nucleophiles like amines or halides, often in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional functional groups, while reduction can produce alcohol derivatives.

Aplicaciones Científicas De Investigación

4-Cyclopropylpyrimidin-2(1H)-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 4-cyclopropylpyrimidin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Substituent Variations at Position 4

The substituent at position 4 significantly influences biological activity and physicochemical properties. Key comparisons include:

Substituent Variations at Position 6

The methyl group at position 6 contrasts with bulkier or aromatic substituents in analogues:

- 6-Aryl Derivatives (e.g., 4,6-diaryl-5-nitrodihydropyrimidinones): Aromatic substituents at position 6, as in compounds 238–241, exhibit antiarrhythmic activity but lack antihypertensive effects. These derivatives show reduced toxicity, highlighting how aromaticity can modulate pharmacological profiles .

- 6-Methyl vs. 6-Hydroxyalkyl : Methyl groups enhance metabolic stability, whereas hydroxyalkyl chains (e.g., in compound 286 ) may improve solubility but introduce susceptibility to oxidation .

Table 1: Comparison of Position 6 Substituents

Heterocyclic Ring Modifications: Pyrimidinone vs. Pyridinone

Replacing the pyrimidinone core with a pyridinone structure, as in 1-cyclopropyl-4-(cyclopropylamino)-6-methylpyridin-2(1H)-one (GLPBIO Catalog No. GF43642), alters nitrogen atom positioning and electronic distribution. Pyridinones often exhibit distinct pharmacokinetic profiles, with higher molecular weights (e.g., 204.27 g/mol for GLPBIO’s compound) and enhanced hydrogen-bonding capacity .

Actividad Biológica

4-Cyclopropylpyrimidin-2(1H)-one is a compound that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance, a series of pyrimidine derivatives demonstrated moderate antiproliferative activities against various cancer cell lines, with IC50 values typically below 80 μM . Notably, compounds that inhibit the ERK signaling pathway showed promising results in inducing apoptosis in cancer cells, suggesting that this compound may have similar mechanisms of action .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound H12 | MGC-803 | < 10 | ERK signaling inhibition |

| Compound 2 | HCT-116 | 0.53 | Tubulin polymerization inhibitor |

| This compound | TBD | TBD | TBD |

Anti-inflammatory Effects

Pyrimidine derivatives, including those similar to this compound, have been shown to possess anti-inflammatory properties. In vitro studies demonstrated that these compounds inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in the inflammatory process. The IC50 values against COX-2 activity were reported to be as low as 0.04 μM, indicating potent anti-inflammatory potential .

Table 2: Inhibition of COX Enzymes by Pyrimidine Derivatives

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Compound A | 19.45 | 42.1 |

| Compound B | 26.04 | 31.4 |

| This compound | TBD | TBD |

Structure-Activity Relationship (SAR)

The SAR studies on pyrimidine derivatives suggest that substituents at specific positions significantly influence their biological activity. For example, electron-donating groups at the 2-position of the pyrimidine skeleton enhance anti-inflammatory activity by increasing binding affinity to COX enzymes . This insight could guide future modifications of this compound to optimize its pharmacological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.